2-(2,4-dioxo-3-{4-[(phenylcarbamoyl)methyl]phenyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide
Description
The core structure is substituted at the 3-position with a 4-[(phenylcarbamoyl)methyl]phenyl group and at the 1-position with an N-(2-methylphenyl)acetamide moiety. These substitutions likely influence its solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[4-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4S/c1-19-7-5-6-10-23(19)31-26(35)18-32-24-15-16-38-27(24)28(36)33(29(32)37)22-13-11-20(12-14-22)17-25(34)30-21-8-3-2-4-9-21/h2-16H,17-18H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNBLUHACUCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5=CC=CC=C5)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dioxo-3-{4-[(phenylcarbamoyl)methyl]phenyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the dioxo and carbamoyl groups are particularly noteworthy for their roles in molecular interactions.
Cytotoxicity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study reported the cytotoxic effects of synthesized compounds against the HCT-116 colorectal cancer cell line. Notably, several derivatives showed IC50 values in the micromolar range, indicating potent antiproliferative properties:
| Compound | IC50 (µM) |
|---|---|
| 3c | 1.184 ± 0.06 |
| 3e | 3.403 ± 0.18 |
| Cabozantinib (control) | 16.350 ± 0.86 |
These results suggest that the synthesized compounds are more effective than the reference drug cabozantinib in inhibiting cell proliferation .
The mechanism underlying the cytotoxic effects involves multiple pathways:
- Apoptosis Induction : Compounds such as 3c and 3e were shown to induce apoptosis in HCT-116 cells as evidenced by Annexin V-FITC/PI staining assays. The results indicated a significant increase in apoptotic cells compared to control groups.
- Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at specific phases. For example, compound 3c caused a notable block in the G0/G1 phase (55.41%), while 3e enhanced G2/M phase population (26.51%) more than cabozantinib .
Study on Antiproliferative Activity
In a comprehensive study published in ACS Omega, researchers synthesized various derivatives of thieno[3,2-d]pyrimidine and evaluated their antiproliferative activities against multiple cancer cell lines including HCT-116 and others. The study highlighted that modifications to the phenyl and carbamoyl groups significantly influenced the cytotoxicity profiles of these compounds.
In Vivo Studies
While most findings are derived from in vitro studies, preliminary in vivo assessments have indicated promising results regarding tumor growth inhibition when administered to animal models. These studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Core Flexibility: The pyrazolo[3,4-d]pyrimidine core in retains similar hydrogen-bonding capabilities to the thieno[3,2-d]pyrimidinone scaffold but with altered electronic properties due to nitrogen positioning .
- The phenylcarbamoyl methyl group at the 3-position introduces a polar carbamoyl moiety absent in and , which could improve solubility or target binding .
Key Observations :
- Synthetic Efficiency : Pyrazolopyrimidine derivatives () achieved yields >70%, suggesting robust synthetic routes for related acetamide-linked compounds .
- Spectroscopic Trends : Aromatic protons in the 7.0–8.5 ppm range (e.g., δ 7.70 in ) are consistent across analogs, confirming stable aromatic substitution patterns .
Bioactivity and Computational Insights
- Bioactivity Clustering: Compounds with similar acetamide-thienopyrimidine scaffolds (e.g., ) cluster into groups with shared kinase inhibition profiles, as structural similarity correlates with target affinity .
- Computational Similarity: Tanimoto and Dice indexes () quantify structural overlap between analogs, aiding in predicting bioactivity. For example, a compound with ~70% similarity to SAHA (a known HDAC inhibitor) showed comparable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
